6-Chloro-5-methoxynicotinic acid
Overview
Description
6-Chloro-5-methoxynicotinic acid, also known as 6-Chloro-5-methoxypyridine-3-carboxylic acid or 3-Carboxy-6-chloro-5-methoxypyridine, is a chemical compound with the molecular formula C7H6ClNO3 . It has a molecular weight of 187.58 . The compound is typically stored at 2-8°C in an inert atmosphere .
Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a boiling point of 188-189°C . The compound should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Electroorganic Synthesis Applications
6-Chloro-5-methoxynicotinic acid has been investigated in the field of electroorganic synthesis. For instance, a study by Raju et al. (2003) reported the synthesis of 6-aminonicotinic acid through electrochemical hydrogenation and electrocarboxylation processes, which could be related to the derivatives of this compound (Raju, S. Mohan, & S. Reddy, 2003).
Crystal Structure and Antitumor Activity
Gao et al. (2021) synthesized a triphenyltin compound using 5-chloro-6-hydroxynicotinic acid, which is a close relative of this compound. The study characterized the compound's molecular structure and found it to exhibit high antitumor activity (Gao, Zhang, & Sha, 2021).
Applications in Radiolabelling
The compound has relevance in the field of radiolabelling, as evidenced by Meszaros et al. (2011), who synthesized analogues of HYNIC (Hydrazinonicotinic Acid) for technetium binding. These analogues are significant for creating bioconjugates used in radiolabelling with Technetium-99m (Meszaros, Dose, Biagini, & Blower, 2011).
Organic Catalysis
Zolfigol et al. (2013) utilized isonicotinic acid, related to this compound, as a catalyst in the synthesis of pyranopyrazoles, demonstrating its potential in organic catalysis (Zolfigol, Tavasoli, Moosavi‐Zare, Moosavi, Kruger, Shiri, & Khakyzadeh, 2013).
Electrosynthesis
Gennaro et al. (2004) explored the electrosynthesis of 6-aminonicotinic acid, a process potentially applicable to compounds like this compound. They investigated the electrochemical reduction of related pyridine compounds under various conditions (Gennaro, Sánchez-Sánchez, Isse, & Montiel, 2004).
Synthesis of Aza Analogues
In the synthesis of aza analogues, Kelley et al. (1990) synthesized compounds from 6-hydroxynicotinic acid, indicating the potential of this compound in creating structurally similar analogues (Kelley, McLean, Davis, & Crouch, 1990).
Pharmaceutical Research
In pharmaceutical research, the compound's derivatives, such as the aza analogues, might be used in synthesizing new drug molecules or exploring novel therapeutic pathways.
Chemical Synthesis and Polymers
Studies have shown the potential of this compound derivatives in forming polymers and other complex chemical structures, which could be relevant in materials science and engineering (Gao, Yin, & Kong, 2008).
Environmental Applications
Derivatives of this compound could be significant in environmental science, especially in studies related to degradation pathways and environmental impacts of related chemical compounds (Tibbles, Müller, & Lingens, 1989).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It carries the signal word “Warning” and has the hazard statements H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
6-chloro-5-methoxypyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-5-2-4(7(10)11)3-9-6(5)8/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPYILBWBQBKMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677249 | |
Record name | 6-Chloro-5-methoxypyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915107-39-0 | |
Record name | 6-Chloro-5-methoxypyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloro-5-methoxynicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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